Fmoc-Tyr(2,6-Dichloro-Bzl)-Oh
Description
Evolution of Protecting Group Strategies in Peptide Synthesis
The field of peptide synthesis was revolutionized by R.B. Merrifield's introduction of Solid-Phase Peptide Synthesis (SPPS) in 1963. rsc.org This technique anchors the growing peptide chain to an insoluble resin support, simplifying the purification process as excess reagents and by-products can be washed away by simple filtration. rsc.orgrsc.org
Early SPPS methods primarily utilized the Boc/Bzl strategy. rsc.org In this approach, the temporary Nα-amino protecting group is tert-butyloxycarbonyl (Boc), which is removed by treatment with an acid like trifluoroacetic acid (TFA). Side-chain functional groups are protected with benzyl (B1604629) (Bzl)-based groups, which are cleaved at the end of the synthesis using a much stronger acid, such as hydrogen fluoride (B91410) (HF). rsc.orgresearchgate.net While effective, this strategy relies on graduated lability to the same type of reagent (acid), which is a "compatible" rather than a truly orthogonal system. researchgate.nettesisenred.net The harsh acid conditions required for final cleavage can also degrade sensitive or complex peptides. nih.gov
A significant leap forward came with the development of orthogonal protection schemes. The concept of orthogonality in peptide chemistry is crucial: it involves using multiple classes of protecting groups in a single synthesis, where each class is removed by a completely different chemical mechanism. researchgate.netjocpr.com This allows for the selective deprotection of one functional group while all other protecting groups remain intact. jocpr.com
This high degree of control is essential for the synthesis of complex peptides, such as branched or cyclic peptides, and for attaching modifications like lipids or fluorophores to specific side chains. researchgate.netsigmaaldrich.com The most widely adopted orthogonal strategy is the Fmoc/tBu system. rsc.orgresearchgate.net Here, the Nα-amino group is protected by the base-labile 9-fluorenylmethoxycarbonyl (Fmoc) group, while side chains are protected by acid-labile groups like tert-butyl (tBu). rsc.orgrsc.org The Fmoc group can be removed with a mild base (e.g., piperidine) without affecting the tBu groups, and the tBu groups are later removed with TFA, conditions to which the final peptide is generally stable. rsc.orgnih.gov
Today, Fmoc-based SPPS is the predominant method for peptide synthesis in both academic and industrial settings. nih.govnih.govsemanticscholar.org Its success stems from several key advantages over the older Boc-based methods. The deprotection conditions are significantly milder, which preserves the integrity of complex and modified peptides, such as those containing post-translational modifications like phosphorylation or glycosylation, which are often unstable in strong acid. nih.gov
The Fmoc SPPS process is also easier to automate. semanticscholar.org The release of the Fmoc group's cleavage product, which has strong UV absorbance, provides a convenient method for real-time monitoring of the synthesis progress. nih.govsemanticscholar.org Continuous improvements in the purity of commercially available Fmoc-amino acid building blocks and the development of advanced coupling reagents have further enhanced the efficiency and yield of Fmoc SPPS. openaccessjournals.comnih.govsemanticscholar.org These advancements have enabled the routine synthesis of longer and more "difficult" peptide sequences that were previously inaccessible. nih.govsemanticscholar.org
Significance of Tyrosine Derivatives in Contemporary Peptide Science
Tyrosine is a versatile amino acid with a phenolic side chain that plays critical roles in many biological processes. rsc.orgresearchgate.net Its aromatic ring contributes to hydrophobic interactions, while the hydroxyl group can form hydrogen bonds, making it important for protein-protein and protein-ligand interactions. rsc.org The tyrosine side chain is also a primary target for oxidation and various post-translational modifications (PTMs), including phosphorylation, sulfation, and nitration, which are crucial in cellular signaling and disease states. rsc.orgamerigoscientific.com
However, for more advanced applications, such as the synthesis of fully protected peptide fragments for subsequent condensation (fragment ligation), more robust side-chain protection is needed. This is where derivatives like Fmoc-Tyr(2,6-Dichloro-Bzl)-OH become significant. The 2,6-dichlorobenzyl (2,6-Cl2Bzl) group offers enhanced stability against the acidic conditions used to cleave the peptide from certain resins while leaving side-chain protecting groups intact. peptide.comthieme-connect.de This increased stability, compared to a standard benzyl group, allows for more complex synthetic manipulations, positioning such derivatives as key tools in contemporary peptide science. peptide.comchemimpex.com
Chemical Data for this compound
| Property | Value | Source(s) |
| CAS Number | 112402-12-7 | chemimpex.comchemicalbook.comscbt.com |
| Molecular Formula | C₃₁H₂₅Cl₂NO₅ | chemimpex.comscbt.comcreative-peptides.com |
| Molecular Weight | 562.44 g/mol | scbt.com |
| Appearance | White crystalline powder | chemimpex.com |
| Melting Point | 162-176 °C | chemimpex.com |
| Optical Rotation | [α]D20 = -18 ± 2º (c=1 in DMF) | chemimpex.com |
| Synonyms | Fmoc-L-Tyr(2,6-diCl-Bzl)-OH, N-alpha-(9-Fluorenylmethyloxycarbonyl)-O-(2,6-dichlorobenzyl)-L-tyrosine | chemimpex.comcreative-peptides.com |
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
(2S)-3-[4-[(2,6-dichlorophenyl)methoxy]phenyl]-2-(9H-fluoren-9-ylmethoxycarbonylamino)propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C31H25Cl2NO5/c32-27-10-5-11-28(33)26(27)18-38-20-14-12-19(13-15-20)16-29(30(35)36)34-31(37)39-17-25-23-8-3-1-6-21(23)22-7-2-4-9-24(22)25/h1-15,25,29H,16-18H2,(H,34,37)(H,35,36)/t29-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZOUABXSNYLWHTP-LJAQVGFWSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CC4=CC=C(C=C4)OCC5=C(C=CC=C5Cl)Cl)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)N[C@@H](CC4=CC=C(C=C4)OCC5=C(C=CC=C5Cl)Cl)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C31H25Cl2NO5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30634731 | |
| Record name | O-[(2,6-Dichlorophenyl)methyl]-N-{[(9H-fluoren-9-yl)methoxy]carbonyl}-L-tyrosine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30634731 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
562.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
112402-12-7 | |
| Record name | O-[(2,6-Dichlorophenyl)methyl]-N-{[(9H-fluoren-9-yl)methoxy]carbonyl}-L-tyrosine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30634731 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies for Fmoc Tyr 2,6 Dichloro Bzl Oh
Chemical Synthesis Pathways to O-2,6-Dichlorobenzyl Tyrosine
The initial phase of the synthesis focuses on creating the intermediate, O-2,6-Dichlorobenzyl Tyrosine. This involves the selective attachment of the 2,6-dichlorobenzyl group to the phenolic hydroxyl group of tyrosine.
The most common strategy for introducing the 2,6-dichlorobenzyl ether onto the tyrosine side chain is a variation of the Williamson ether synthesis. This reaction involves the deprotonation of the phenolic hydroxyl group of a suitably protected tyrosine derivative, followed by nucleophilic attack on 2,6-dichlorobenzyl halide (e.g., bromide or chloride).
To prevent unwanted side reactions, the alpha-amino and alpha-carboxyl groups of the starting tyrosine are typically protected. For instance, the carboxyl group might be esterified (e.g., as a methyl or ethyl ester), and the amino group might be protected with a group like Boc (tert-butyloxycarbonyl). The reaction proceeds as follows:
Deprotonation : A base, such as sodium hydride (NaH) or potassium carbonate (K2CO3), is used to deprotonate the phenolic hydroxyl group, forming a more nucleophilic phenoxide ion.
Nucleophilic Substitution : The resulting phenoxide ion reacts with 2,6-dichlorobenzyl chloride or bromide in a polar aprotic solvent like dimethylformamide (DMF) or acetonitrile. The reaction is an SN2 nucleophilic substitution, where the phenoxide displaces the halide to form the desired ether linkage.
Deprotection : Following the successful formation of the ether, the protecting groups on the alpha-amino and alpha-carboxyl groups are removed to yield O-2,6-Dichlorobenzyl Tyrosine.
The choice of base and reaction conditions is critical to favor O-alkylation over potential N-alkylation and to minimize racemization.
Once O-2,6-Dichlorobenzyl Tyrosine is synthesized and purified, the N-alpha-amino group is protected with the Fmoc group. chemimpex.comchemimpex.com This is a standard procedure in peptide chemistry, often accomplished using N-(9-Fluorenylmethoxycarbonyloxy)succinimide (Fmoc-OSu) or 9-fluorenylmethyl chloroformate (Fmoc-Cl).
The reaction, known as a Schotten-Baumann reaction, is typically carried out under mild basic conditions. The O-2,6-Dichlorobenzyl Tyrosine is dissolved in an aqueous solvent mixture (e.g., dioxane and water or acetone and water), and a base like sodium bicarbonate or sodium carbonate is added to maintain a slightly alkaline pH. Fmoc-OSu is then added to the solution, reacting with the deprotonated amino group to form a stable carbamate linkage. The reaction progress is monitored until completion, after which the final product, Fmoc-Tyr(2,6-Dichloro-Bzl)-Oh, is isolated and purified, often through crystallization or chromatography.
Purity Assessment and Stereochemical Integrity Evaluation in this compound Synthesis
Ensuring the high purity and stereochemical integrity of this compound is paramount for its successful use in synthesizing high-quality peptides. phenomenex.com Even small impurities can lead to significant issues in the final peptide product.
A suite of analytical techniques is employed to verify the chemical purity and structural identity of the synthesized compound.
| Analytical Technique | Purpose | Key Findings |
| High-Performance Liquid Chromatography (HPLC) | To assess chemical purity and identify impurities. Reverse-phase HPLC (RP-HPLC) is the most common method. | A single, sharp peak indicates high purity. The retention time is characteristic of the compound. Impurities appear as separate peaks. |
| Mass Spectrometry (MS) | To confirm the molecular weight of the compound. | The measured mass should match the calculated molecular weight (562.44 g/mol for C31H25Cl2NO5). calpaclab.comvulcanchem.com |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | To confirm the chemical structure. Both ¹H NMR and ¹³C NMR are used. | The spectra provide detailed information about the arrangement of atoms, confirming the presence of the Fmoc, tyrosine, and dichlorobenzyl moieties. |
| Chiral HPLC | To determine the enantiomeric purity and quantify any D-isomer contamination. phenomenex.com | This technique separates the L- and D-enantiomers, allowing for precise measurement of enantiomeric excess (ee), which should ideally be ≥99.8%. phenomenex.com |
Racemization, the conversion of the desired L-enantiomer into an unwanted mixture of L- and D-enantiomers, is a critical side reaction that must be controlled. nih.govpeptide.com It can occur during both the introduction of the benzyl (B1604629) ether and the incorporation of the Fmoc group if harsh basic or acidic conditions are used.
Control Strategies:
Mild Reaction Conditions : Using mild bases (e.g., DIPEA, collidine) and maintaining low reaction temperatures can significantly suppress racemization. nih.govresearchgate.net
Choice of Reagents : The selection of coupling and activating reagents during subsequent peptide synthesis steps is also crucial, as some reagents are more prone to causing racemization than others. nih.govacs.org For instance, the use of additives like HOBt or Oxyma can help suppress epimerization. peptide.com
Monitoring : Chiral HPLC is the primary tool for monitoring racemization. phenomenex.com By analyzing samples at various stages of the synthesis and purification process, chemists can ensure that the stereochemical integrity of the amino acid is maintained.
Optimization of Reaction Conditions for Improved Yield and Selectivity
Optimizing reaction conditions is essential for developing a robust, scalable, and cost-effective synthesis of this compound. The goal is to maximize the yield of the desired product while minimizing side reactions and impurities.
Key parameters for optimization include the choice of solvents, reagents, reaction temperature, and reaction time for both the etherification and Fmoc-protection steps.
| Parameter | Etherification Step (Williamson Synthesis) | Fmoc-Protection Step |
| Solvent | Polar aprotic solvents like DMF or acetonitrile are preferred to facilitate the SN2 reaction. | An aqueous/organic mixture (e.g., dioxane/water) is typically used to dissolve both the amino acid and the Fmoc reagent. |
| Base | A moderately strong, non-nucleophilic base (e.g., K2CO3) is often optimal to ensure complete deprotonation of the phenol (B47542) without causing side reactions. | A mild inorganic base like NaHCO3 is used to maintain a pH of 8-9, which is optimal for the acylation of the amino group without promoting racemization. |
| Temperature | The reaction may be gently heated (e.g., 50-60 °C) to increase the reaction rate, but excessive heat can promote side reactions. | This reaction is typically run at or slightly below room temperature to minimize hydrolysis of the Fmoc-OSu reagent and prevent racemization. |
| Stoichiometry | A slight excess of the 2,6-dichlorobenzyl halide may be used to ensure complete conversion of the tyrosine derivative. | A small excess (e.g., 1.1 equivalents) of the Fmoc-OSu reagent is used to drive the reaction to completion. |
Through systematic experimentation and optimization of these parameters, a high-yielding and selective synthesis can be achieved, providing a reliable source of this critical building block for peptide synthesis.
Application of Fmoc Tyr 2,6 Dichloro Bzl Oh in Peptide Synthesis
Integration into Peptide Sequences via Fmoc Solid-Phase Peptide Synthesis (SPPS)
Fmoc-Tyr(2,6-Dichloro-Bzl)-OH serves as a key building block for incorporating tyrosine residues into peptide chains using the Fmoc/tBu solid-phase peptide synthesis (SPPS) methodology. chemimpex.comresearchgate.net This strategy relies on the use of the base-labile Fmoc group for temporary protection of the α-amino group and acid-labile groups, such as tert-butyl (tBu), for the permanent protection of reactive amino acid side chains. researchgate.netpeptide.com The 2,6-dichlorobenzyl group's stability to the acidic conditions used for final cleavage from most resins allows for the synthesis of complex peptide sequences with high purity. chemimpex.compeptide.com
Coupling Efficiencies and Reagent Selection for Tyrosine Residue Incorporation
The successful incorporation of this compound into a growing peptide chain hinges on efficient coupling reactions. A variety of coupling reagents are compatible with this derivative, facilitating the formation of the peptide bond. chemimpex.com Commonly used activating agents in Fmoc-SPPS include carbodiimides like N,N'-dicyclohexylcarbodiimide (DCC) or N,N'-diisopropylcarbodiimide (DIC), often in the presence of an additive such as 1-hydroxybenzotriazole (B26582) (HOBt) to enhance efficiency and minimize racemization. chempep.com
More modern and highly efficient coupling reagents include phosphonium (B103445) salts, such as benzotriazol-1-yl-oxytripyrrolidinophosphonium (B8747277) hexafluorophosphate (B91526) (PyBOP), and aminium/uronium salts like HBTU and TBTU. nih.govtandfonline.com The selection of the appropriate coupling reagent and conditions is crucial for achieving high yields and purity in the final peptide. chemimpex.com The compatibility of this compound with a range of coupling reagents provides flexibility for optimizing synthetic protocols. chemimpex.com
| Coupling Reagent Class | Examples | Additive (if applicable) |
| Carbodiimides | DCC, DIC | HOBt |
| Phosphonium Salts | PyBOP | - |
| Aminium/Uronium Salts | HBTU, TBTU | - |
Strategies for Suppressing Peptide Side Reactions during Chain Elongation
A significant advantage of the 2,6-dichlorobenzyl protecting group on the tyrosine side chain is its enhanced stability to acid compared to the simple benzyl (B1604629) (Bzl) group. peptide.comthieme-connect.de During the repetitive acid treatments required to remove temporary protecting groups in some peptide synthesis strategies, the standard benzyl group can be partially cleaved, leading to side reactions. peptide.comgoogle.com Specifically, the exposed phenolic hydroxyl group of tyrosine can be susceptible to alkylation by carbocations generated during the cleavage of other protecting groups. google.com
The electron-withdrawing chlorine atoms on the 2,6-dichlorobenzyl group significantly increase its acid stability, preventing premature deprotection and subsequent side reactions. peptide.comthieme-connect.de This is particularly important in syntheses where strong acids are employed. While the tert-butyl (tBu) ether is the preferred protecting group for the tyrosine sidechain in standard Fmoc chemistry due to its lability during final cleavage, the 2,6-Cl2Bzl group offers an alternative for specific applications, such as the synthesis of fully protected peptide fragments. peptide.com
Utilization in Segment Coupling and Fragment Condensation Approaches
This compound is particularly advantageous in convergent or fragment condensation strategies for the synthesis of large peptides or proteins. peptide.com This approach involves the synthesis of several smaller, fully protected peptide fragments, which are then coupled together in solution or on a solid support. google.com
Preparation of Fully Protected Peptide Fragments
The acid stability of the 2,6-dichlorobenzyl group makes it highly suitable for the synthesis of fully protected peptide fragments. peptide.com These fragments can be assembled on a super acid-labile resin, such as 2-chlorotrityl chloride resin. peptide.com The peptide chain is elongated using standard Fmoc-SPPS. Upon completion of the fragment synthesis, the peptide can be cleaved from the resin under very mild acidic conditions that leave the 2,6-dichlorobenzyl and other side-chain protecting groups intact. This yields a fully protected peptide fragment with a free C-terminal carboxylic acid, ready for the subsequent ligation step. peptide.com
Methodological Considerations for Fragment Ligation
The coupling of these fully protected peptide fragments, a process known as ligation, requires careful consideration of the coupling method to ensure high efficiency and avoid epimerization at the C-terminal amino acid of the activating fragment. chimia.ch Various ligation strategies can be employed, including those that rely on the formation of a native peptide bond. While native chemical ligation (NCL) is a powerful method, it specifically requires a C-terminal thioester and an N-terminal cysteine on the fragments to be joined. wiley.comethz.ch
For fragments prepared using this compound that possess a C-terminal carboxylic acid, other condensation methods are necessary. These typically involve activation of the C-terminal carboxyl group of one fragment for reaction with the N-terminal amino group of another. The choice of coupling reagents and conditions is critical to the success of the ligation.
Advanced Synthetic Applications of this compound
The unique properties of this compound lend themselves to more advanced synthetic applications beyond linear peptide synthesis. The robust nature of the 2,6-dichlorobenzyl protecting group allows for selective chemical manipulations at other sites of a peptide while the tyrosine side chain remains protected. This can be valuable in the synthesis of modified peptides, such as those containing post-translational modifications or non-native structural elements. chimia.chgoogle.com The ability to generate fully protected fragments also opens avenues for the assembly of complex, multi-domain proteins and cyclic peptides. mdpi.com
Compound Names Table
| Abbreviation/Common Name | Full Chemical Name |
| This compound | N-α-(9-Fluorenylmethyloxycarbonyl)-O-(2,6-dichlorobenzyl)-L-tyrosine |
| Fmoc | 9-Fluorenylmethyloxycarbonyl |
| Bzl | Benzyl |
| tBu | tert-Butyl |
| DCC | N,N'-Dicyclohexylcarbodiimide |
| DIC | N,N'-Diisopropylcarbodiimide |
| HOBt | 1-Hydroxybenzotriazole |
| PyBOP | Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate |
| HBTU | O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate |
| TBTU | O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium tetrafluoroborate |
| TFA | Trifluoroacetic acid |
| Fmoc-Tyr(tBu)-OH | N-α-Fmoc-O-tert-butyl-L-tyrosine |
| 2-chlorotrityl chloride resin | 2-Chlorotrityl chloride resin |
| Boc-Tyr(Bzl)-OH | N-tert-Butoxycarbonyl-O-benzyl-L-tyrosine |
| Fmoc-Tyr(Bzl)-OH | N-α-Fmoc-O-benzyl-L-tyrosine |
| Boc | tert-Butoxycarbonyl |
| Z | Benzyloxycarbonyl |
| Aloc | Allyloxycarbonyl |
| Mtr | 4-Methoxy-2,3,6-trimethylbenzenesulfonyl |
| Pmc | 2,2,5,7,8-Pentamethylchroman-6-sulfonyl |
| Pbf | 2,2,4,6,7-Pentamethyldihydrobenzofuran-5-sulfonyl |
| Trt | Trityl |
| Clt | 2-Chlorotrityl |
| Dts | Dithiasuccinoyl |
| Msbh | (Methylsulfinyl)benzylhydryl |
| Msib | (Methylsulfinyl)benzyl |
| Msz | (Methylsulfinyl)benzyloxycarbonyl |
| Dpr(Phoc) | Diaminopropionic acid (phenyloxycarbonyl) |
| Mmsb | Methylsulfinylbenzyl |
| DHQ | 1,2-Dihydroquinoline |
| DDQ | 2,3-Dichloro-5,6-dicyanobenzoquinone |
| CAN | Ceric ammonium (B1175870) nitrate |
| Ph3CBF4 | Triphenylcarbenium tetrafluoroborate |
| NBP | N-Butylpyrrolidone |
| SFC | Supercritical Fluid Chromatography |
| HMPA | p-Hydroxymethylphenoxyacetyl |
| PAL | Peptide amide linker |
| H-Tyr[Bzl(2,6-Cl2)]-OH | O-(2,6-Dichlorobenzyl)-L-tyrosine |
| Fmoc-Tyr(PO3Bzl2)-OH | N-α-Fmoc-O-(dibenzylphosphono)-L-tyrosine |
| Fmoc-Tyr(PO(OBzl)OH)-OH | N-α-Fmoc-O-(benzylphosphono)-L-tyrosine |
| Fmoc-Tyr(PO(NMe2)2)-OH | N-α-Fmoc-O-[bis(dimethylamino)phosphinyl]-L-tyrosine |
| Fmoc-Tyr(PO3tBu2)-OH | N-α-Fmoc-O-[di-tert-butylphosphono]-L-tyrosine |
| Fmoc-Tyr(PO3Me2)-OH | N-α-Fmoc-O-(dimethylphosphono)-L-tyrosine |
| Fmoc-Cys(Trt)-OH | N-α-Fmoc-S-trityl-L-cysteine |
| Fmoc-Ser(tBu)-OH | N-α-Fmoc-O-tert-butyl-L-serine |
| Fmoc-His(1-Trt)-OH | N-α-Fmoc-N-im-trityl-L-histidine |
| Fmoc-Arg(Pbf)-OH | N-α-Fmoc-N-g-(2,2,4,6,7-pentamethyldihydrobenzofuran-5-sulfonyl)-L-arginine |
| Fmoc-Gly-OH | N-α-Fmoc-glycine |
| N-2-aminoethyl-glycine | N-(2-Aminoethyl)glycine |
| K2PtCl4 | Potassium tetrachloroplatinate(II) |
| Cys(Acm)-Tyr-Ile-Gln-Asn-Cys(Acm)-Pro-Leu-Gly-NH2 | Acetamidomethyl-Cys-Tyr-Ile-Gln-Asn-Acetamidomethyl-Cys-Pro-Leu-Gly-NH2 |
| Fmoc-cys(acm)-OH | N-α-Fmoc-S-(acetamidomethyl)-L-cysteine |
| Fmoc-asn-OH | N-α-Fmoc-L-asparagine |
| Fmoc-leu-OH | N-α-Fmoc-L-leucine |
| Fmoc-gln-OH | N-α-Fmoc-L-glutamine |
| Fmoc-pro-OH | N-α-Fmoc-L-proline |
| N-[(9H-Fluoren-9-ylmethoxy)carbonyl]-L-isoleucine | Fmoc-Ile-OH |
Synthesis of Chemically Modified Peptide-Polymer Conjugates
The conjugation of peptides with polymers, such as polyethylene (B3416737) glycol (PEG), is a widely employed strategy to enhance the therapeutic properties of peptides, including their pharmacokinetic profiles and in vivo stability. While direct conjugation to tyrosine residues is a known approach, the utility of this compound in this context lies primarily in its role in the synthesis of protected peptide fragments. peptide.comacs.org
The high acid stability of the 2,6-Cl2Bzl group allows for the synthesis of a fully protected peptide on a resin like the Wang resin. peptide.compeptide.com After the peptide chain is assembled using standard Fmoc solid-phase peptide synthesis (SPPS), it can be cleaved from the resin under conditions that leave the 2,6-Cl2Bzl group and other acid-labile side-chain protecting groups intact. This yields a protected peptide fragment. This fragment can then be coupled in solution to a polymer that has been functionalized with a suitable reactive group. This "fragment condensation" approach offers an alternative to the direct on-resin polymerization or polymer conjugation, potentially allowing for better control and characterization of the final peptide-polymer conjugate. google.comnih.gov
| Parameter | Description |
| Protecting Group | 2,6-Dichlorobenzyl (2,6-Cl2Bzl) |
| Key Feature | High stability to trifluoroacetic acid (TFA) peptide.compeptide.com |
| Resin Compatibility | Wang resin, for synthesis of protected fragments peptide.compeptide.com |
| Conjugation Strategy | Solution-phase fragment condensation with a functionalized polymer |
This method circumvents potential issues of polymer degradation or modification under the conditions required for on-resin peptide synthesis and deprotection.
Development of Caged Peptides and Photoactivatable Systems
Caged peptides are powerful tools in chemical biology, allowing for the spatial and temporal control of peptide activity through the use of photolabile protecting groups. caltech.edupeptide.com Irradiation with light at a specific wavelength removes the "cage," restoring the peptide's biological function. The tyrosine side chain is a common target for introducing such photolabile groups.
While the 2,6-dichloro-Bzl group itself is not photolabile, the principles of using protected tyrosine derivatives are central to creating caged peptides. For instance, N-Fmoc-O-(2-nitrobenzyl)-tyrosine is a well-established building block for the solid-phase synthesis of caged peptides. nih.govpnas.org The 2-nitrobenzyl group can be incorporated into a peptide sequence and later removed by UV irradiation. nih.gov
The development of a caged peptide using a derivative like this compound would necessitate a multi-step strategy. A peptide could be synthesized with this highly stable protecting group on a specific tyrosine residue. Other amino acid side chains could be selectively deprotected and modified on the resin. If a photolabile group were to be introduced elsewhere in the peptide, the stability of the 2,6-Cl2Bzl group would ensure that the tyrosine residue remains protected during these modifications. This approach would be particularly useful in the synthesis of complex peptides with multiple functionalities, where precise control over the modification of each residue is critical. caltech.edu
| Caged Peptide Component | Function | Example |
| Amino Acid Derivative | Introduces the caging moiety | N-Fmoc-O-(2-nitrobenzyl)-tyrosine nih.gov |
| Photolabile Group | Blocks peptide activity until photolysis | 2-nitrobenzyl group nih.gov |
| Activation Method | UV irradiation to remove the caging group nih.gov | |
| Stable Protecting Group | Protects other residues during synthesis | 2,6-Dichlorobenzyl group peptide.compeptide.com |
On-Resin Post-Synthetic Modifications and Derivatization Strategies
Post-synthetic modification of peptides while they are still attached to the solid support is an efficient way to introduce a wide range of chemical functionalities. upenn.edunih.gov The success of these strategies often relies on an orthogonal protection scheme, where specific protecting groups can be removed without affecting others or cleaving the peptide from the resin.
The exceptional acid stability of the 2,6-dichloro-Bzl group on tyrosine makes this compound an excellent candidate for such strategies. peptide.compeptide.com For example, a peptide can be synthesized containing this derivative alongside other amino acids protected with more labile groups, such as the 2-chlorotrityl (Clt) group. iris-biotech.de The Clt group can be selectively removed on-resin using a very dilute acid solution (e.g., 1% TFA in dichloromethane), leaving the 2,6-Cl2Bzl group on tyrosine intact. iris-biotech.de The newly deprotected side chain can then be subjected to various on-resin modifications, such as phosphorylation, sulfation, or conjugation with other molecules. iris-biotech.denih.govsigmaaldrich.com
This approach allows for the site-specific derivatization of the peptide, creating complex structures that would be difficult to assemble through other means. The robust nature of the 2,6-Cl2Bzl group ensures that the tyrosine residue remains shielded throughout these additional synthetic steps, preventing unwanted side reactions.
| Modification Strategy | Key Building Block | Procedure | Outcome |
| Selective Deprotection | This compound and an amino acid with a labile protecting group (e.g., Fmoc-L-Tyr(Clt)-OH) iris-biotech.de | 1. Synthesize peptide on-resin. 2. Selectively remove the labile protecting group. | A free functional group for derivatization. |
| On-Resin Derivatization | The selectively deprotected peptide-resin | 3. React the free functional group with a modifying agent (e.g., for phosphorylation, sulfation). iris-biotech.desigmaaldrich.com | Site-specifically modified peptide. |
| Final Cleavage | The fully modified peptide-resin | 4. Cleave the peptide from the resin with strong acid (e.g., HF or TMSOTf). peptide.compeptide.com | The final derivatized peptide. |
Deprotection and Cleavage Strategies in Peptide Synthesis Involving Fmoc Tyr 2,6 Dichloro Bzl Oh
Cleavage of the 2,6-Dichlorobenzyl Side-Chain Protection
The 2,6-dichlorobenzyl (2,6-Cl₂Bzl) group is an acid-labile protecting group for the phenolic hydroxyl function of the tyrosine side chain. peptide.comthieme-connect.de Its primary advantage lies in its enhanced stability to moderately acidic conditions compared to the simple benzyl (B1604629) (Bzl) ether. peptide.comthieme-connect.de
The Tyr(2,6-Cl₂Bzl) group is significantly more stable to acid than its non-halogenated counterpart, Tyr(Bzl). thieme-connect.de It is approximately 5,000 times more stable to treatment with 50% trifluoroacetic acid (TFA) in dichloromethane (B109758) (DCM) than the O-benzyl group. thieme-connect.de This stability is crucial as it makes the 2,6-Cl₂Bzl group compatible with the standard Fmoc/tBu SPPS strategy, where side chains are typically protected with tert-butyl (tBu) based groups that are removed by TFA during the final cleavage step. peptide.compeptide.combzchemicals.com
The 2,6-Cl₂Bzl group is not cleaved by the standard TFA "cocktails" used for final deprotection and cleavage from most resins (e.g., Wang resin). peptide.combzchemicals.com Its removal requires treatment with very strong acids, such as anhydrous hydrogen fluoride (B91410) (HF) or trifluoromethanesulfonic acid (TFMSA). peptide.compeptide.combzchemicals.com It is also reported to be compatible with cleavage by trimethylsilyl (B98337) trifluoromethanesulfonate (B1224126) (TMSOTf). peptide.compeptide.com This differential stability allows for the synthesis of fully protected peptide fragments on acid-labile resins, where the peptide can be cleaved from the support while the Tyr(2,6-Cl₂Bzl) group and other highly acid-stable protecting groups remain intact. peptide.combzchemicals.com
| Tyrosine Side-Chain Protection | Stability to TFA | Cleavage Reagent | Primary Application Strategy | Reference |
|---|---|---|---|---|
| tert-Butyl (tBu) | Labile | TFA | Standard Fmoc/tBu SPPS | peptide.compeptide.com |
| Benzyl (Bzl) | Partially Labile | HF, Hydrogenolysis | Boc/Bzl or limited Fmoc SPPS | peptide.comthieme-connect.de |
| 2,6-Dichlorobenzyl (2,6-Cl₂Bzl) | Stable | HF, TFMSA, TMSOTf | Boc/Bzl, Protected Fragment Synthesis | peptide.comthieme-connect.depeptide.com |
| 2-Chlorotrityl (2-ClTrt) | Highly Labile | 1% TFA in DCM | Orthogonal deprotection for side-chain modification | sigmaaldrich.comiris-biotech.de |
During the final cleavage step with strong acids like HF (a process known as global deprotection), the protecting groups are removed from the peptide side chains. chempep.comresearchgate.net This process generates highly reactive carbocations from the cleaved protecting groups. chempep.comresearchgate.net The 2,6-dichlorobenzyl cation, released from Tyr(2,6-Cl₂Bzl), is an electrophilic species that can react with nucleophilic side chains of other amino acids in the peptide sequence. thieme-connect.deresearchgate.net
Sensitive residues such as tryptophan, methionine, and even tyrosine itself are susceptible to alkylation by these carbocations. chempep.comthieme-connect.deresearchgate.net For instance, the O-benzyl group is known to cause 3-benzyltyrosine formation via an acid-catalyzed rearrangement. thieme-connect.de Although the 2,6-dichloro-substituted version shows a reduced tendency for this side reaction, the risk is not eliminated. thieme-connect.de To prevent these undesirable modifications, "scavengers" are added to the cleavage cocktail. chempep.com These are nucleophilic compounds, such as water, anisole, thioanisole, ethanedithiol (EDT), or triisopropylsilane (B1312306) (TIS), that act as traps for the reactive carbocations, quenching them before they can modify the peptide. chempep.comthermofisher.com The choice of scavenger depends on the specific amino acids present in the peptide sequence. thermofisher.com
Orthogonal Deprotection Strategies in Complex Peptide Synthesis
Orthogonality in peptide synthesis refers to the use of a set of protecting groups that can be removed under distinct chemical conditions, allowing for the selective deprotection of one group without affecting the others. nih.govcsic.esub.edu The classic example is the Fmoc/tBu strategy, where the base-labile Fmoc group is orthogonal to the acid-labile tBu and trityl (Trt) side-chain protecting groups. csic.es
The use of Fmoc-Tyr(2,6-dichloro-Bzl)-OH is a key component of more advanced, multi-dimensional protection schemes. csic.esub.edu While the Fmoc group is removed by base and the 2,6-Cl₂Bzl group by very strong acid (HF), the tBu group is removed by moderate acid (TFA). springernature.compeptide.com This creates a "triorthogonal" system of graduated acid lability. This strategy is particularly valuable for convergent or fragment condensation synthesis. peptide.combzchemicals.com In this approach, smaller, fully protected peptide fragments are synthesized on a solid support and then cleaved while retaining their side-chain protection (including Tyr(2,6-Cl₂Bzl)). peptide.combzchemicals.com These protected fragments are then coupled together in solution or on a solid support to assemble a larger, more complex peptide. This approach can overcome problems associated with aggregation during the synthesis of long or "difficult" sequences. peptide.com
Furthermore, the development of novel deprotection methods, such as the removal of the Fmoc group via hydrogenolysis under mildly acidic conditions, expands the versatility of protecting group strategies, enabling the synthesis of sensitive molecules that are incompatible with standard basic deprotection conditions. nih.govresearchgate.net Such "tunable orthogonality" provides greater flexibility in the design and execution of complex peptide syntheses. nih.govresearchgate.net
Comparative Analysis of Tyrosine Protecting Groups in Fmoc Chemistry
Comparative Studies with Fmoc-Tyr(tBu)-OH
The tert-butyl (tBu) ether is the most widely used protecting group for the tyrosine side-chain in standard Fmoc/tBu chemistry. peptide.comthieme-connect.de Its widespread use stems from its reliable performance under a variety of standard synthesis conditions.
The primary difference between the 2,6-dichlorobenzyl (2,6-Cl2-Bzl) and tert-butyl (tBu) protecting groups lies in their acid lability. The tBu group is highly susceptible to cleavage by moderately strong acids, such as the trifluoroacetic acid (TFA) cocktails typically used for final peptide cleavage from the resin. peptide.comiris-biotech.de This makes Fmoc-Tyr(tBu)-OH the standard choice for syntheses where global deprotection is desired in the final step. peptide.com
Conversely, the Fmoc-Tyr(2,6-dichloro-Bzl)-OH derivative features a protecting group with significantly enhanced acid stability. thieme-connect.de The electron-withdrawing chlorine atoms on the benzyl (B1604629) ring make the ether linkage much less prone to acid-catalyzed cleavage. thieme-connect.de H-Tyr[Bzl(2,6-Cl2)]-OH is reported to be approximately 5,000 times more stable to 50% TFA treatment than the non-halogenated benzyl equivalent. thieme-connect.de This high stability ensures the protecting group remains intact during the standard TFA cleavage from many resins, a property essential for specific advanced applications. peptide.com The 2,6-Cl2-Bzl group is stable in 50% TFA but can be removed with strong acids like hydrogen fluoride (B91410) (HF). peptide.com
| Property | This compound | Fmoc-Tyr(tBu)-OH |
| Protecting Group | 2,6-Dichlorobenzyl (2,6-Cl2-Bzl) | tert-Butyl (tBu) |
| Acid Stability | High; stable to standard TFA cleavage cocktails. peptide.comthieme-connect.de | Moderate; readily cleaved by standard TFA cocktails. peptide.com |
| Cleavage Conditions | Requires strong acids like HF. peptide.com | Cleaved with moderate acids (e.g., 95% TFA). iris-biotech.de |
| SPPS Strategy | Fmoc/Bzl or for protected fragment synthesis. peptide.com | Standard Fmoc/tBu strategy. thieme-connect.de |
The differential stability of the 2,6-Cl2-Bzl and tBu groups dictates their strategic use in peptide synthesis.
Fmoc-Tyr(tBu)-OH is the preferred derivative for routine SPPS where the final product is a fully deprotected peptide. peptide.com Its primary advantage is the ease of removal concurrently with cleavage from acid-labile resins like Wang or Rink amide. peptide.com However, a limitation arises when synthesizing complex peptides where aggregation can occur. In some instances, the bulky t-butyl groups have been associated with difficult Fmoc-group removal during the synthesis of long or problematic sequences. cblpatras.gr
This compound offers a key strategic advantage for the synthesis of protected peptide fragments. peptide.com Because the 2,6-Cl2-Bzl group is stable to TFA, a peptide can be synthesized on an acid-labile resin, cleaved to yield a C-terminally free, side-chain protected fragment, and then used in subsequent fragment condensation strategies. This approach is invaluable for the synthesis of very long or complex proteins. The limitation of this derivative is the necessity for a final deprotection step using a very strong acid like HF, which is not compatible with all laboratory setups or with other sensitive moieties in the peptide. peptide.com
Comparison with Fmoc-Tyr(Bzl)-OH
The benzyl (Bzl) ether is another common protecting group for tyrosine, offering a different stability profile compared to both the tBu and 2,6-Cl2-Bzl groups.
The structure of the protecting group directly influences its stability and, consequently, its suitability for different synthesis strategies. The unsubstituted benzyl ether of Fmoc-Tyr(Bzl)-OH is known to be partially labile to the standard TFA cleavage conditions used in Fmoc chemistry. peptide.com This partial cleavage can lead to a mixture of protected and deprotected tyrosine residues in the crude product, complicating purification.
The addition of two electron-withdrawing chloro-substituents in this compound drastically increases the acid stability of the benzyl ether linkage. thieme-connect.de This enhanced stability prevents premature deprotection during synthesis and cleavage from the resin with standard TFA cocktails, leading to a cleaner, more homogeneous protected peptide fragment. peptide.com While O-benzyl-protected tyrosine is stable to the basic conditions of Fmoc removal, its lability in acid makes it less suitable for multi-step SPPS using the Boc/Bzl strategy, where repeated acid treatments are required. thieme-connect.de The increased stability of the dichlorobenzyl derivative makes it well-suited for such applications. thieme-connect.de
| Feature | This compound | Fmoc-Tyr(Bzl)-OH |
| Protecting Group | 2,6-Dichlorobenzyl | Benzyl |
| Stability in TFA | High, largely stable. thieme-connect.de | Partially labile. peptide.com |
| Primary Use in Fmoc SPPS | Synthesis of protected peptide fragments. peptide.com | General synthesis, but with potential for premature deprotection. peptide.com |
| Cleavage Efficiency | Requires strong acid (e.g., HF) for complete removal. peptide.com | Can be partially cleaved by TFA, fully cleaved by stronger acids. peptide.com |
A significant concern during the acid-mediated deprotection of benzyl-type ethers from tyrosine is the potential for 3-alkylation of the tyrosine phenol (B47542) ring. The carbocation generated upon cleavage of the protecting group can re-attach to the electron-rich aromatic ring of tyrosine, leading to an undesired and often difficult-to-separate side product. Both O-benzyl and O-(2,6-dichlorobenzyl) protecting groups show some tendency to undergo this 3-alkylation during the final deprotection step. thieme-connect.de However, the use of appropriate scavengers, such as cresol, in the cleavage cocktail is essential to minimize this side reaction for both derivatives. The primary difference in side reaction profiles stems not from the type of side reaction, but from the conditions under which it occurs. For Fmoc-Tyr(Bzl)-OH, partial deprotection and subsequent side reactions can occur under standard TFA cleavage. For this compound, these side reactions are only a concern during the final, harsh acidolysis step (e.g., with HF). peptide.comthieme-connect.de
Emerging Challenges and Innovations in Fmoc Tyr 2,6 Dichloro Bzl Oh Chemistry
Methodological Advances for Minimizing Racemization during Tyrosine Coupling
Racemization, the conversion of an L-amino acid to a mixture of L- and D-isomers, is a critical side reaction during peptide synthesis, particularly during the activation and coupling steps of sterically hindered or sensitive amino acids. While cysteine and histidine are notoriously prone to racemization, tyrosine can also be affected, leading to diastereomeric impurities that are difficult to separate from the target peptide.
Base-mediated activation methods, especially those employing uronium or phosphonium (B103445) reagents like HCTU, can increase the risk of racemization, a problem that is often exacerbated by elevated temperatures, such as in microwave-assisted synthesis nih.gov. Research into minimizing racemization has identified several effective strategies. One primary approach is the choice of coupling reagent and additives. The use of carbodiimide (B86325) activation, for instance with N,N'-diisopropylcarbodiimide (DIC), in conjunction with an additive like OxymaPure (ethyl cyanoglyoxylate-2-oxime), is known to suppress racemization compared to many uronium/phosphonium-based methods nih.govacs.org.
Another significant advance is the use of N-protected amino acid chlorides or fluorides. Fmoc-amino acid chlorides can serve as efficient reagents for anchoring the first amino acid to a resin, a step that can sometimes be problematic tandfonline.com. These activated species react quickly, potentially reducing the time the activated amino acid is exposed to basic conditions that promote racemization.
The table below summarizes findings from a study on cysteine racemization, the principles of which are broadly applicable to other amino acids prone to this side reaction nih.gov.
For Fmoc-Tyr(2,6-dichloro-Bzl)-OH, the bulky and electron-withdrawing nature of the dichlorobenzyl group adds steric hindrance, making efficient and racemization-free coupling a key consideration. Employing optimized, low-racemization coupling protocols, such as those using carbodiimides with additives or newer generation coupling reagents, is therefore crucial for achieving high purity in peptides containing this residue.
Strategies for Improved Synthesis of Aggregation-Prone Peptide Sequences
Peptide chain aggregation during SPPS is a major obstacle, particularly for sequences rich in hydrophobic residues or those prone to forming stable secondary structures like β-sheets on the resin. chempep.com This aggregation can lead to poor solvation, incomplete coupling and deprotection reactions, and ultimately, low yields and deletion sequences. chempep.com The hydrophobic nature of the 2,6-dichlorobenzyl group in this compound can potentially contribute to the aggregation tendency of a growing peptide chain.
A highly effective modern strategy to combat this issue is the use of pseudoproline dipeptides. chempep.comsigmaaldrich.com These building blocks consist of a dipeptide where a serine or threonine residue is reversibly protected as a proline-like oxazolidine (B1195125) ring. sigmaaldrich.com Incorporating a pseudoproline dipeptide, such as Fmoc-Tyr(tBu)-Ser[psi(Me,Me)pro]-OH or Fmoc-Tyr(tBu)-Thr(psiMe,Mepro)-OH, introduces a "kink" into the peptide backbone. chempep.comsigmaaldrich.com This conformational disruption effectively breaks up the hydrogen bonding patterns required for the formation of intermolecular β-sheets, thereby preventing aggregation and improving solvation of the peptide-resin complex. chempep.com
Key advantages of using pseudoproline dipeptides include:
Disruption of Aggregation: The oxazolidine structure restricts backbone flexibility and prevents the formation of secondary structures that cause aggregation. chempep.com
Enhanced Solubility and Solvation: By breaking up these structures, the growing peptide becomes better solvated, allowing improved access for reagents. chempep.com
Improved Reaction Efficiency: Better reagent access leads to more complete and efficient coupling and deprotection steps, resulting in higher purity and yield. chempep.com
The pseudoproline ring is stable throughout the synthesis but is readily cleaved during the final TFA treatment, regenerating the native threonine or serine residue. sigmaaldrich.com While specific pseudoproline dipeptides containing Tyr(2,6-dichloro-Bzl) are specialized, the principle remains the same: strategic insertion of a structure-breaking dipeptide unit before a difficult or aggregation-prone sequence can dramatically improve synthetic outcomes.
Development of Novel Reagents and Solvents for Enhanced Synthetic Outcomes
The field of peptide synthesis is continually evolving, with a strong focus on developing more efficient and sustainable methodologies. This includes the introduction of novel coupling reagents and the replacement of traditional, hazardous solvents.
Novel Coupling Reagents: For decades, peptide chemistry has relied on coupling reagents based on benzotriazole (B28993), such as HBTU, HATU, and HCTU. acs.org While effective, these reagents have come under scrutiny due to the potentially explosive nature of their benzotriazole core, posing safety risks, especially at a large scale. acs.org This has driven the development of alternatives with improved safety profiles and high efficiency. One prominent example is COMU (1-Cyano-2-ethoxy-2-oxoethylidenaminooxy)dimethylamino-morpholino-carbenium hexafluorophosphate), which is based on an Oxyma core and is considered a safer, highly effective coupling reagent.
Greener Solvents: Solvents constitute the largest volume of waste in SPPS. acs.org Dimethylformamide (DMF), the most common solvent, is facing increasing regulatory pressure due to its toxicity. Consequently, significant research has been dedicated to finding greener, safer alternatives. N-Butylpyrrolidinone (NBP) has emerged as a strong candidate to replace DMF, showing excellent performance in SPPS. acs.org Other promising solvents include 2-Methyltetrahydrofuran (2-MeTHF) and γ-valerolactone, which have been successfully used in SPPS protocols, often in combination with piperidine (B6355638) for Fmoc deprotection. acs.org The transition to these greener solvents not only reduces environmental impact but can also influence reaction kinetics and solubility, potentially offering advantages for challenging syntheses involving residues like this compound.
The table below highlights some of these innovative solvents and their key features.
These advancements in reagents and solvents contribute to making peptide synthesis, including syntheses utilizing specialized derivatives like this compound, safer, more efficient, and more sustainable.
Future Research Directions in the Application of Fmoc Tyr 2,6 Dichloro Bzl Oh
Exploration in the Synthesis of Biologically Active Peptides and Analogs
The unique structural features of Fmoc-Tyr(2,6-Dichloro-Bzl)-Oh make it a valuable building block for the synthesis of biologically active peptides and their analogs. The 2,6-dichlorobenzyl (2,6-Cl2-Bzl) protecting group on the tyrosine side-chain hydroxyl offers enhanced stability against acid treatment compared to the standard benzyl (B1604629) group. uwec.eduthieme-connect.de This increased stability is particularly advantageous in solid-phase peptide synthesis (SPPS), where repeated acid treatments are used to deprotect the N-terminus of the growing peptide chain. uwec.edupeptide.com The prevention of premature deprotection of the tyrosine side-chain minimizes the formation of byproducts and simplifies the purification of the final peptide.
Future research will likely focus on leveraging this stability to synthesize increasingly complex and challenging peptide targets. This includes long peptides, peptides with multiple post-translational modifications, and cyclic peptides, where the robust protection of the tyrosine side-chain is critical for achieving high yields and purity.
A significant area of exploration is the synthesis of peptide-based drugs and therapeutic analogs. For instance, analogs of Glucagon-like peptide-1 (GLP-1), a key hormone in glucose metabolism, are being investigated for the treatment of type 2 diabetes. nih.govbizgeniusapp.com The synthesis of these analogs often requires specialized building blocks to enhance their stability and efficacy. The use of this compound in the synthesis of such analogs could lead to improved manufacturing processes and potentially novel therapeutic candidates.
A concrete example of its application is in the development of selective substrates for factor XIa, a key enzyme in the blood coagulation cascade. Research has shown that peptides incorporating 2,6-dichlorobenzyl-L-tyrosine are almost exclusively recognized by factor XIa compared to other coagulation proteases. nih.gov This high selectivity is crucial for developing targeted diagnostics and therapeutics.
Table 1: Research Findings on the Application of Tyr(2,6-Dichloro-Bzl) in Biologically Active Peptides
| Application Area | Key Finding | Reference |
| Coagulation Cascade | Peptides with L-Tyr(2,6-Cl2-Z) are highly selective for factor XIa. | nih.gov |
| Peptide Synthesis | The 2,6-dichlorobenzyl group provides superior acid stability over the standard benzyl group, reducing side reactions. | uwec.eduthieme-connect.de |
Potential for Integration into Advanced Chemical Biology Tools
The development of sophisticated chemical biology tools, such as activity-based probes (ABPs), is essential for studying the function of enzymes and other proteins in their native environment. These tools often consist of a reactive group (warhead), a recognition sequence, and a reporter tag (e.g., a fluorophore or biotin). The unique properties of this compound make it an attractive component for the recognition sequence of such probes.
A notable application is in the creation of fluorescent and biotinylated ABPs for imaging and inhibiting factor XIa activity. beilstein-journals.org In a recent study, a fluorescent ABP with the structure BODIPY-PEG(4)-Tyr(2,6-Cl2-Z)-Nle-Glu(Bzl)-ArgP(OPh)2 was synthesized. nih.govbeilstein-journals.org This probe demonstrated high selectivity for fXIa over other coagulation proteases, highlighting the critical role of the Tyr(2,6-Cl2-Z) residue in achieving this specificity. nih.gov
The ability to incorporate this modified tyrosine into peptide sequences opens up new avenues for designing highly selective probes for a wide range of enzymes. Future research could explore the use of this compound in the development of probes for other proteases, kinases, and phosphatases, where tyrosine recognition is a key determinant of specificity.
Furthermore, the dichlorobenzyl group could potentially be functionalized to carry other payloads, such as cross-linking agents or drug molecules, expanding the utility of this building block beyond simple recognition.
Table 2: Examples of Advanced Chemical Biology Tools Incorporating Tyr(2,6-Dichloro-Bzl)
| Tool Type | Structure/Components | Target Enzyme | Key Feature | Reference |
| Fluorescent Activity-Based Probe | BODIPY-PEG(4)-Tyr(2,6-Cl2-Z)-Nle-Glu(Bzl)-ArgP(OPh)2 | Factor XIa | High selectivity for fXIa | nih.govbeilstein-journals.org |
| Biotinylated Activity-Based Probe | Biotin-PEG(4)-Tyr(2,6-Cl2-Z)-Nle-Glu(Bzl)-ArgP(OPh)2 | Factor XIa | Enables affinity enrichment and purification of fXIa | beilstein-journals.org |
Advancements in High-Throughput and Automated Peptide Synthesis Platforms
The demand for synthetic peptides in research, diagnostics, and therapeutics has driven the development of high-throughput and automated peptide synthesis platforms. acs.org These systems rely on the efficiency and reliability of the underlying chemistry to produce large numbers of peptides in parallel. The properties of the amino acid building blocks used are therefore of paramount importance.
The enhanced acid stability of the 2,6-dichlorobenzyl protecting group in this compound is a significant advantage in the context of automated synthesis. uwec.eduthieme-connect.de Automated synthesizers perform numerous cycles of deprotection and coupling, and the cumulative exposure to acidic reagents can lead to the degradation of less stable protecting groups. acs.org The robustness of the 2,6-dichlorobenzyl group helps to ensure the integrity of the synthesized peptides, leading to higher quality crude products and simplifying subsequent purification.
Future research in this area will likely involve the systematic evaluation of this compound in various automated synthesis protocols and platforms. This could include optimizing coupling and deprotection times to maximize efficiency without compromising peptide quality. Furthermore, the solubility of Fmoc-amino acid derivatives is a critical factor for their use in automated synthesis, as precipitation can block tubing and valves. Studies on the solubility of this compound in greener solvent alternatives to traditional solvents like DMF and NMP will be crucial for developing more sustainable automated synthesis methods.
The development of pre-loaded resins with this compound could also streamline automated synthesis workflows and further enhance the efficiency of producing peptides containing this important modified amino acid.
Q & A
Basic Research Questions
Q. What are the critical steps in synthesizing Fmoc-Tyr(2,6-Dichloro-Bzl)-OH, and how is the product characterized?
- Answer : The synthesis typically involves introducing the dichlorobenzyl (Bzl) group to tyrosine via benzylation under controlled pH (≥7 to prevent protonation of free amines) using reagents like dichlorobenzyl chloride. Fmoc protection follows using Fmoc-Cl in the presence of NaHCO₃ . Post-synthesis, characterization relies on HPLC for purity assessment, mass spectrometry (MS) for molecular weight confirmation, and NMR (¹H/¹³C) to verify substitution patterns at the 2,6-positions of the benzyl group .
Q. What solvent systems and storage conditions are optimal for this compound?
- Answer : this compound is typically dissolved in DMSO (90 mg/mL with ultrasonication) for stock solutions. For long-term storage, lyophilized powder should be kept at -20°C (stable for 3 years) or 4°C (2 years). Solutions in DMSO are stable for 1 month at -20°C and 6 months at -80°C. Avoid repeated freeze-thaw cycles .
Q. What safety precautions are necessary when handling this compound?
- Answer : Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact. Use fume hoods for weighing and dissolution due to potential respiratory irritation. In case of exposure, rinse affected areas with water for 15 minutes and seek medical attention if irritation persists. Waste must be segregated and disposed via certified chemical waste services .
Q. How is this derivative used in solid-phase peptide synthesis (SPPS)?
- Answer : In SPPS, the compound is loaded onto 2-chlorotrityl chloride resin. Pre-swelling the resin in DMF, dissolving the amino acid in DMF with DIEA (8.7 mL per 10 mmol), and coupling for 30 minutes ensures efficient attachment. Post-loading, the Fmoc group is removed using 20% piperidine in DMF, followed by standard chain elongation .
Q. What analytical methods confirm the integrity of the dichlorobenzyl group during synthesis?
- Answer : High-resolution mass spectrometry (HRMS) detects the molecular ion peak at m/z corresponding to C₂₈H₂₅Cl₂NO₅. Chlorine isotopic patterns (3:1 for ²Cl/³⁵Cl) in MS and distinct aromatic proton signals (δ 7.2–7.4 ppm) in ¹H NMR confirm the 2,6-dichloro substitution .
Advanced Research Questions
Q. How can incomplete coupling during SPPS be resolved when using this derivative?
- Answer : Slow coupling may arise from steric hindrance of the dichlorobenzyl group. Optimize by (i) increasing reaction time (2–4 hours), (ii) using 0.1 M HOBt/DIC in DMF as activators, or (iii) raising temperature to 40°C. Monitor via Kaiser test; repeat coupling if ninhydrin-positive .
Q. What strategies prevent premature deprotection of the dichlorobenzyl group under acidic conditions?
- Answer : The Bzl group is acid-labile. Avoid trifluoroacetic acid (TFA) during side-chain deprotection; instead, use HBTU/HOAt in neutral coupling buffers. For final cleavage, employ TFA/scavenger cocktails (e.g., TFA:H₂O:triisopropylsilane, 95:2.5:2.5) at 0°C to minimize side reactions .
Q. How does the dichlorobenzyl group influence peptide solubility and aggregation?
- Answer : The hydrophobic Bzl group reduces aqueous solubility, increasing aggregation risk during synthesis. Mitigate by (i) adding chaotropic agents (6 M guanidine HCl) to the resin, (ii) using polar aprotic solvents like NMP, or (iii) incorporating solubilizing tags (e.g., PEG) in the peptide sequence .
Q. What are common side products during synthesis, and how are they identified?
- Answer : Major side products include:
- Dipeptide formation : Due to residual Fmoc-Cl; detected via MS as +289 Da peaks.
- Partial dechlorination : Observed as [M-Cl]+ ions in MS.
- Oxidation : Tyrosine hydroxyl group oxidation; confirmed by LC-MS shifts (+16 Da).
Purify via reverse-phase HPLC (C18 column, 0.1% TFA/ACN gradient) .
Q. Can this derivative be used in phosphorylated peptide synthesis?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
